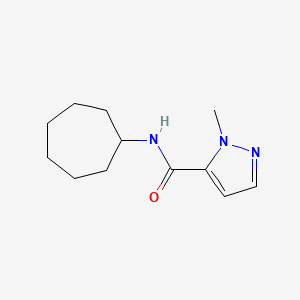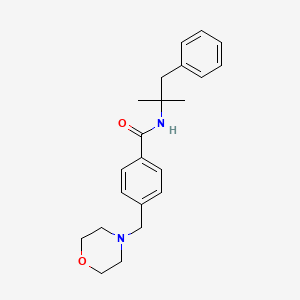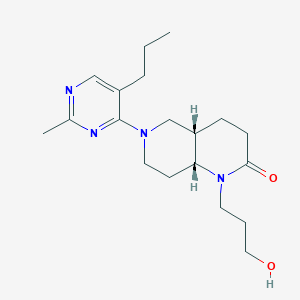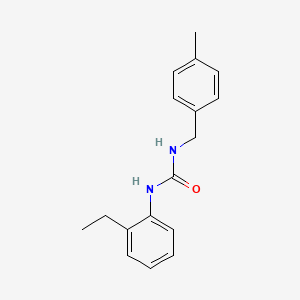amine dihydrochloride](/img/structure/B5338588.png)
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes.
Wirkmechanismus
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride inhibits mitochondrial complex I, which is the first enzyme in the electron transport chain. This inhibition leads to the disruption of the electron transport chain and the generation of reactive oxygen species. The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids. The inhibition of mitochondrial complex I by this compound has been shown to induce apoptosis in various cell types.
Biochemical and Physiological Effects:
The inhibition of mitochondrial complex I by this compound has been shown to induce a variety of biochemical and physiological effects. These effects include the generation of reactive oxygen species, the disruption of the electron transport chain, the induction of apoptosis, and the activation of various signaling pathways. This compound has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. This compound is toxic to cells and can induce apoptosis, which can limit its use in certain experiments. Additionally, the inhibition of mitochondrial complex I by this compound can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.
Zukünftige Richtungen
For research on [3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride include the development of new compounds that can selectively target mitochondrial complex I, the study of the role of mitochondria in cancer and aging, and the development of new techniques for studying mitochondrial function.
Synthesemethoden
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has been extensively used in scientific research to study the role of mitochondria in various biological processes. This compound is a potent inhibitor of mitochondrial complex I, which leads to the disruption of the electron transport chain and the generation of reactive oxygen species. These effects have been used to study the role of mitochondria in neurodegenerative diseases such as Parkinson's disease. This compound has also been used to study the role of mitochondria in cancer and aging.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-20-15-6-5-14(16(21-2)17(15)22-3)13-18-7-4-8-19-9-11-23-12-10-19;;/h5-6,18H,4,7-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJDUQCNGOLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCCN2CCOCC2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)





![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
![3-(diphenylmethyl)-5-L-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338593.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338600.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
